molecular formula C6H12O2 B2445485 1-(3-Methyloxetan-3-yl)ethan-1-ol CAS No. 2092763-63-6

1-(3-Methyloxetan-3-yl)ethan-1-ol

Cat. No.: B2445485
CAS No.: 2092763-63-6
M. Wt: 116.16
InChI Key: KNDIWOLRRBGYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methyloxetan-3-yl)ethan-1-ol is an organic compound with the molecular formula C6H12O2 It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methyloxetan-3-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyloxetane with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyloxetan-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

1-(3-Methyloxetan-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methyloxetan-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in various chemical reactions. These interactions can influence biological processes and chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyloxetan-3-yl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1-(3-Methyloxetan-3-yl)ethan-1-amine: Contains an amine group instead of a hydroxyl group.

    3-Methyl-3-oxetanemethanol: A closely related compound with a similar oxetane ring structure.

Uniqueness

1-(3-Methyloxetan-3-yl)ethan-1-ol is unique due to its specific combination of the oxetane ring and hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(3-methyloxetan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDIWOLRRBGYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(COC1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.